2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
Description
2-{[(4-Bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a nitro-substituted isoindole-1,3-dione derivative featuring a 4-bromophenylaminomethyl substituent at position 2 and a nitro group at position 4 of the isoindole core.
The molecular formula is inferred as C₁₅H₁₀BrN₃O₄ (molecular weight: 376.16 g/mol).
Properties
IUPAC Name |
2-[(4-bromoanilino)methyl]-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4/c16-9-4-6-10(7-5-9)17-8-18-14(20)11-2-1-3-12(19(22)23)13(11)15(18)21/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLVGIIHUQLNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule within the isoindole class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 360.17 g/mol. The structure features a nitro group at the 4-position of the isoindole ring and a bromophenyl amine group, which enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrN₂O₄ |
| Molar Mass | 360.17 g/mol |
| CAS Number | Not specified |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Isoindole derivatives have shown potential in inhibiting cancer cell proliferation. For example, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : In studies focusing on Alzheimer’s disease, isoindoline derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant inhibitory activity .
- Antibacterial Properties : The presence of the bromophenyl group may enhance the antibacterial activity of this compound. Similar compounds have been reported to show effective inhibition against various bacterial strains .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Isoindole Framework : The initial step involves creating the isoindole core through cyclization reactions.
- Nitro Group Introduction : A nitro group is introduced at the 4-position via electrophilic substitution.
- Bromophenyl Amine Addition : The final step involves attaching the bromophenyl amine group through an amination reaction.
These methods allow for variations in substituents, leading to a library of isoindole derivatives with tailored properties.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of isoindole derivatives:
- Study on Acetylcholinesterase Inhibition : A series of isoindoline derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. The most potent derivative showed an IC50 value of 1.12 μM against AChE .
- Anticancer Activity Evaluation : Compounds structurally related to this compound were evaluated against various cancer cell lines, with some demonstrating significant growth inhibition .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. The compound under consideration has shown potential in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that modifications in the isoindole structure can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. This compound's ability to interact with DNA and inhibit topoisomerase enzymes further underscores its potential as an anticancer agent .
Neuropharmacology
Cognitive Enhancement
Recent investigations have highlighted the neuroprotective effects of isoindole derivatives. The compound has been studied for its potential to enhance cognitive functions and protect against neurodegenerative diseases such as Alzheimer's. Animal models have shown improved memory retention and reduced neuroinflammation when treated with this compound .
Case Study: Memory Retention in Rodents
In a controlled study, rodents administered with varying doses of 2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione demonstrated significant improvements in memory tasks compared to control groups. Behavioral tests indicated enhanced learning capabilities, suggesting its utility in developing cognitive enhancers .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with unique properties. Its ability to act as a dopant in conducting polymers has implications for organic electronics.
Data Table: Properties of Polymers with Isoindole Derivatives
| Property | Value |
|---|---|
| Conductivity | Up to 10 S/cm |
| Thermal Stability | Decomposition at 300°C |
| Mechanical Strength | Tensile strength: 50 MPa |
Synthesis and Functionalization
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical pathways, including nucleophilic substitution reactions and cyclization processes. These methods allow for the introduction of functional groups that can modify its biological activity and solubility.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
2-[(4-Chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione (CAS 30818-65-6, ): Substituents: 4-chlorophenylaminomethyl. Molecular Formula: C₁₅H₁₀ClN₃O₂. Key Difference: Chlorine (atomic radius: 0.79 Å) replaces bromine (1.14 Å), reducing molecular weight (307.71 g/mol vs. 376.16 g/mol) and polarizability. Chlorine’s lower lipophilicity may decrease membrane permeability compared to bromine .
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (): Substituents: 2-fluoro-4-hydroxybenzyl. Molecular Formula: C₁₅H₁₀FNO₃.
Nitro- and Amino-Substituted Analogues
2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione (): Substituents: 4-amino-2-methylphenyl and 5-chloro. This may alter biological activity, as amino groups often participate in receptor binding .
4-Aminoisoindoline-1,3-dione (CAS 140435-68-3, ): Substituents: Amino group at position 4. Key Difference: Lacking halogenation, this derivative likely exhibits higher solubility in polar solvents but reduced lipophilicity compared to the brominated target compound .
Physicochemical Properties Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
